(2-Aminopropyl)[3-(dimethylamino)propyl]methylamine
Description
(2-Aminopropyl)[3-(dimethylamino)propyl]methylamine is a branched polyamine featuring both primary and tertiary amine functionalities. Its structure comprises a methylamine core substituted with two distinct groups:
- A 2-aminopropyl chain (NH₂–CH₂–CH₂–CH₂–), providing a primary amine group.
- A 3-(dimethylamino)propyl chain ((CH₃)₂N–CH₂–CH₂–CH₂–), contributing a tertiary amine group.
This dual functionality enables unique reactivity, allowing the compound to act as a crosslinking agent (via the primary amine) and a catalyst (via the tertiary amine). Applications span epoxy curing, polymer synthesis, and specialty chemical formulations .
Properties
Molecular Formula |
C9H23N3 |
|---|---|
Molecular Weight |
173.30 g/mol |
IUPAC Name |
1-N-[3-(dimethylamino)propyl]-1-N-methylpropane-1,2-diamine |
InChI |
InChI=1S/C9H23N3/c1-9(10)8-12(4)7-5-6-11(2)3/h9H,5-8,10H2,1-4H3 |
InChI Key |
NJSXCYXLIKUBNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(C)CCCN(C)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminopropyl)[3-(dimethylamino)propyl]methylamine typically involves the reaction of dimethylamine with acrylonitrile to produce dimethylaminopropionitrile. This intermediate is then hydrogenated to yield the desired compound . The reaction conditions for this process usually involve the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Aminopropyl)[3-(dimethylamino)propyl]methylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The amine groups can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: The major products are typically amides or nitriles, depending on the reaction conditions.
Reduction: The major product is the corresponding amine.
Substitution: The major products are substituted amines with various alkyl groups.
Scientific Research Applications
(2-Aminopropyl)[3-(dimethylamino)propyl]methylamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of (2-Aminopropyl)[3-(dimethylamino)propyl]methylamine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved depend on the specific application and the target molecule. For example, in drug development, the compound may interact with neurotransmitter receptors, influencing signal transduction pathways in the nervous system.
Comparison with Similar Compounds
3-(Dimethylamino)propylamine (DMAPA)
- Structure : (CH₃)₂N–CH₂–CH₂–CH₂–NH₂.
- Molecular Weight : 102.18 g/mol.
- Boiling Point : 132–140°C .
- Key Properties :
- Contains one tertiary and one primary amine group.
- Soluble in water and polar solvents.
- Applications :
- Contrast :
- Lacks the methylamine backbone and additional substituents of the target compound, limiting its crosslinking capacity.
N,N-Bis(3-aminopropyl)methylamine
- Structure : CH₃–N(CH₂–CH₂–CH₂–NH₂)₂.
- Molecular Weight : 145.25 g/mol.
- Key Properties :
- Features two primary amines and one tertiary amine.
- Applications :
- Contrast: The absence of dimethylamino groups reduces catalytic activity compared to the target compound.
Bis[3-(dimethylamino)propyl]amine
- Structure : (CH₃)₂N–CH₂–CH₂–CH₂–NH–CH₂–CH₂–CH₂–N(CH₃)₂.
- Molecular Weight : 202.34 g/mol.
- Key Properties :
- Contains two tertiary amines and one secondary amine.
- Applications :
- Surfactant and catalyst in organic reactions.
- Contrast :
Pentamethyldipropylenetriamine
- Structure : CH₃–N(CH₂–CH₂–CH₂–N(CH₃)₂)–CH₂–CH₂–CH₂–N(CH₃)₂.
- Molecular Weight : 201.35 g/mol.
- Key Properties :
- Heavily methylated tertiary amines dominate its structure.
- Applications :
- Catalyst in urethane foams and specialty coatings.
- Contrast :
Comparative Data Table
*Estimated based on structural analogs.
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : can resolve quaternary carbons near dimethylamino groups (δ 40–50 ppm). split signals for methylene protons between amines (δ 2.2–3.1 ppm) indicate stereochemical complexity .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., , expected ) and detects impurities like oxidation byproducts.
- Ion Chromatography : Quantifies residual salts (e.g., HCl from synthesis) that may interfere with downstream applications .
How do pH and ionic strength modulate this compound’s role in intermolecular electron transfer processes?
Advanced Research Focus
In enzymatic systems (e.g., methylamine dehydrogenase), tertiary amines facilitate electron transfer via semiquinone intermediates. At pH > 7.5, deprotonation of the dimethylamino group enhances electron donation, as shown by redox titration and stopped-flow kinetics. Ionic strength adjustments (e.g., using KCl) can stabilize hydrophobic interactions between molecules, as demonstrated in pH-dependent semiquinone formation studies .
How can researchers address contradictions in reported catalytic activities of this compound across different solvent systems?
Data Contradiction Analysis
Discrepancies may arise from solvent polarity effects on amine basicity or aggregation. For example:
- In aqueous buffers, protonation of tertiary amines reduces nucleophilicity.
- In DMF or THF, enhanced solubility of intermediates may improve catalytic turnover.
Systematic studies should compare turnover rates (via or UV-Vis assays) while controlling for water content and counterion effects .
What computational approaches are suitable for modeling the electronic properties of this compound, and how can they guide experimental design?
Advanced Research Focus
Density functional theory (DFT) calculations can predict:
- Charge distribution (e.g., Mulliken charges on nitrogen atoms), guiding substrate binding in catalytic cycles.
- HOMO-LUMO gaps to assess redox activity (e.g., ΔE ~3–5 eV for tertiary amines).
- Transition states for proton transfer steps in coupling reactions. Experimental validation via kinetic isotope effects (KIEs) or X-ray crystallography of intermediates is critical .
What strategies mitigate side reactions (e.g., over-alkylation) during the synthesis of this compound?
Q. Methodological Optimization
- Stepwise Alkylation : Use protecting groups (e.g., Boc for primary amines) to control reactivity.
- Temperature Control : Low temperatures (−10°C) reduce undesired nucleophilic attack on electrophilic intermediates.
- In Situ Monitoring : ReactIR or Raman spectroscopy tracks nitrile or imine intermediates to halt reactions at optimal conversion .
How does this compound’s structure influence its efficacy as a ligand in transition-metal catalysis?
Advanced Research Focus
The bifurcated amine motifs may act as bidentate ligands, stabilizing metal centers (e.g., Cu) in oxidation reactions. Comparative studies with monodentate amines (e.g., triethylamine) using X-ray absorption spectroscopy (XAS) can elucidate coordination geometry. Catalytic activity in C–N coupling (e.g., Ullmann reactions) can be benchmarked against known ligands .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
